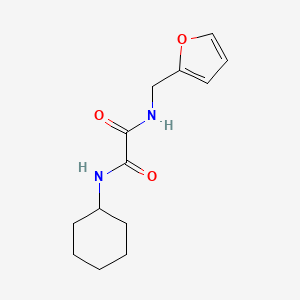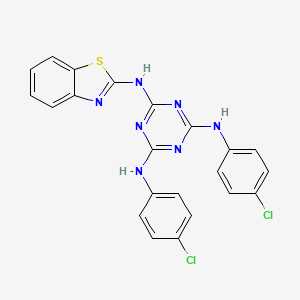![molecular formula C12H8Br2O3 B12450790 [(1,6-Dibromo-2-naphthyl)oxy]acetic acid](/img/structure/B12450790.png)
[(1,6-Dibromo-2-naphthyl)oxy]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(1,6-Dibromo-2-naphthyl)oxy]acetic acid is an organic compound with the molecular formula C12H8Br2O3 and a molecular weight of 359.998 Da It is characterized by the presence of two bromine atoms attached to a naphthalene ring, which is further connected to an acetic acid moiety through an ether linkage
準備方法
The synthesis of [(1,6-Dibromo-2-naphthyl)oxy]acetic acid typically involves the bromination of 2-naphthol followed by etherification with chloroacetic acid. The reaction conditions often require the use of a suitable solvent, such as dichloromethane, and a base, such as potassium carbonate, to facilitate the etherification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
[(1,6-Dibromo-2-naphthyl)oxy]acetic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the naphthalene ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents for these reactions include sodium azide or thiourea.
Oxidation Reactions: The naphthalene ring can be oxidized to form quinones or other oxidized derivatives. Reagents such as potassium permanganate or chromium trioxide are often used for these reactions.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride or sodium borohydride. This reaction can lead to the formation of the corresponding naphthyl ether.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield naphthyl amines, while oxidation reactions can produce naphthoquinones .
科学的研究の応用
[(1,6-Dibromo-2-naphthyl)oxy]acetic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions. Its brominated naphthalene ring can interact with biological macromolecules, providing insights into their function and structure.
Medicine: Potential applications in drug development, particularly in the design of novel therapeutic agents. The compound’s ability to undergo various chemical transformations makes it a versatile scaffold for drug discovery.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of [(1,6-Dibromo-2-naphthyl)oxy]acetic acid involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and the naphthalene ring can form non-covalent interactions, such as hydrogen bonds and π-π stacking, with amino acid residues in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects. The acetic acid moiety can also participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets .
類似化合物との比較
[(1,6-Dibromo-2-naphthyl)oxy]acetic acid can be compared with other brominated naphthalene derivatives, such as 1,6-dibromo-2-naphthol and 1,6-dibromo-2-naphthylamine. These compounds share similar structural features but differ in their functional groups, leading to variations in their reactivity and applications.
1,6-Dibromo-2-naphthol: Contains a hydroxyl group instead of an acetic acid moiety. It is used in the synthesis of dyes and pigments.
1,6-Dibromo-2-naphthylamine: Contains an amine group, making it useful in the synthesis of pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its combination of bromine atoms, naphthalene ring, and acetic acid moiety, which provides a versatile platform for various chemical transformations and applications.
特性
分子式 |
C12H8Br2O3 |
|---|---|
分子量 |
360.00 g/mol |
IUPAC名 |
2-(1,6-dibromonaphthalen-2-yl)oxyacetic acid |
InChI |
InChI=1S/C12H8Br2O3/c13-8-2-3-9-7(5-8)1-4-10(12(9)14)17-6-11(15)16/h1-5H,6H2,(H,15,16) |
InChIキー |
HQAXQAFZOAMRCA-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CC(=C2Br)OCC(=O)O)C=C1Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3-(Trifluoromethyl)piperidin-4-yl]methanol](/img/structure/B12450711.png)
![cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-dimethylphospholan-1-yl]ethyl]-2,5-dimethylphospholane;rhodium;trifluoromethanesulfonate](/img/structure/B12450718.png)

![3-{[4-(1,3-Thiazol-2-ylcarbamoyl)phenyl]carbamoyl}phenyl acetate](/img/structure/B12450742.png)
![3-chloro-N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]-4-methylbenzamide](/img/structure/B12450743.png)
![[(1Z)-1-amino-2-nitroethenyl][(4-methoxyphenyl)methyl]amine](/img/structure/B12450751.png)
![((3aR,4R,6R,6aR)-6-(4,6-Bis(difluoromethyl)-1H-pyrazolo-[3,4-b]-pyridin-1-yl)-2,2-dimethyltetrahydrofuro-[3,4-d][1,3]-dioxol-4-yl)methanol](/img/structure/B12450764.png)
![N'-{2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]acetyl}pyridine-2-carbohydrazide](/img/structure/B12450765.png)
![N-{[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B12450774.png)


![N-{1-[(2,6-dimethylphenyl)carbamoyl]-4-methylcyclohexyl}-N-(furan-2-ylmethyl)benzamide](/img/structure/B12450797.png)

![[11-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-1-hydroxy-3-(4-methoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl](phenyl)methanone](/img/structure/B12450816.png)
